REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.CN1CCOCC1.ClC(OCC(C)C)=O.[CH2:26]([NH2:33])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>Cl.O1CCCC1>[CH2:26]([NH:33][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][CH:9]=[N:10][C:2]=1[Cl:1])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC=N1
|
Name
|
2L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16.05 g
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
21.67 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
|
Quantity
|
18.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at -10° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stirring
|
Type
|
TEMPERATURE
|
Details
|
The reaction is chilled to -10° C.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at less than 0° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 0° C
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to room temperature
|
Type
|
ADDITION
|
Details
|
is added to the reaction
|
Type
|
EXTRACTION
|
Details
|
This is then extracted with ethyl acetate (2×350 ml)
|
Type
|
WASH
|
Details
|
washed with 1N HCl (1×300 ml) and 12% sodium hydroxide (2×300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a white paste
|
Type
|
CUSTOM
|
Details
|
The paste is triturated with diethyl ether
|
Type
|
CUSTOM
|
Details
|
to yield a solid
|
Type
|
FILTRATION
|
Details
|
This is filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether (2×65 ml)
|
Type
|
CONCENTRATION
|
Details
|
The filtrates are concentrated
|
Type
|
CUSTOM
|
Details
|
triturated with fresh diethyl ether
|
Type
|
CUSTOM
|
Details
|
to yield a second crop of compound which
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC(C1=C(N=CC=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.11 g | |
YIELD: PERCENTYIELD | 71.8% | |
YIELD: CALCULATEDPERCENTYIELD | 71.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |